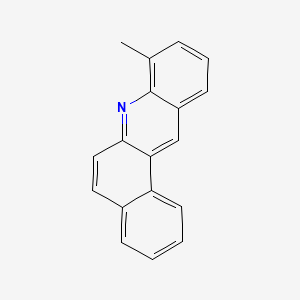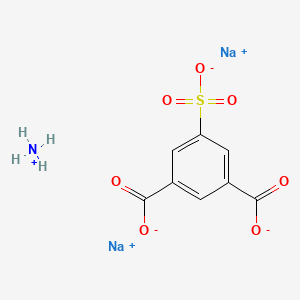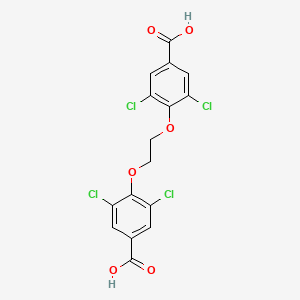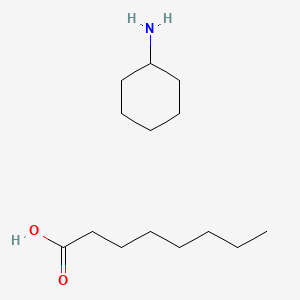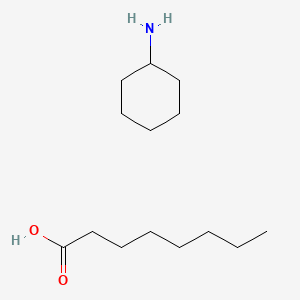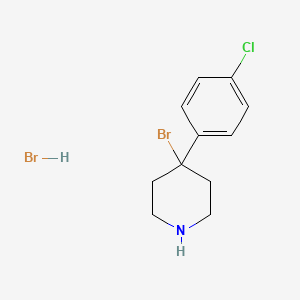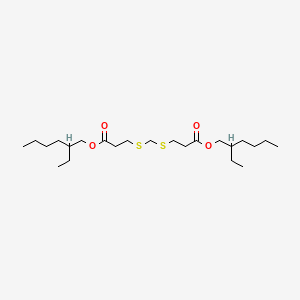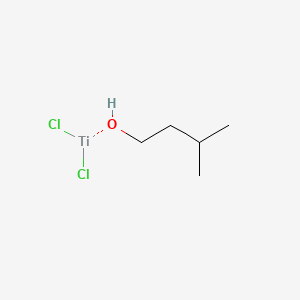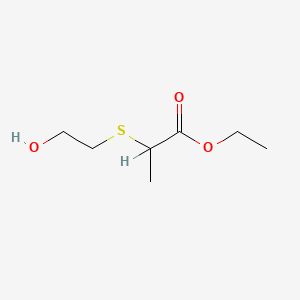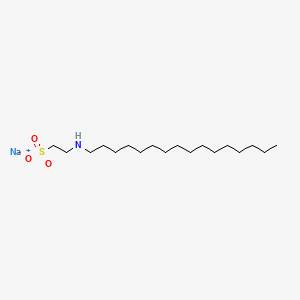
Galanthamine n-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galanthamine n-butylcarbamate is a derivative of galanthamine, an alkaloid extracted from various plants such as the common snowdrop (Galanthus nivalis). This compound acts as an allosteric potentiating ligand on α7 nicotinic receptors in hippocampal neurons, making it a potential candidate for the treatment of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of galanthamine n-butylcarbamate involves multiple steps, starting from commercially available materials. One of the key steps includes the Mitsunobu reaction, which is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol. This intermediate can then be elaborated to galanthamine through reductive amination .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of galanthamine from plant sources, followed by chemical modification to introduce the n-butylcarbamate group. This process ensures a consistent supply of the compound for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Galanthamine n-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: Used to convert intermediates to the final product.
Substitution: Introduction of the n-butylcarbamate group through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products
The major product of these reactions is this compound, which retains the core structure of galanthamine while introducing the n-butylcarbamate group .
Wissenschaftliche Forschungsanwendungen
Galanthamine n-butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study allosteric modulation of nicotinic receptors.
Biology: Investigated for its neuroprotective properties and potential to prevent apoptosis in neurons.
Medicine: Explored as a treatment for Alzheimer’s disease due to its ability to enhance cholinergic neurotransmission.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative diseases
Wirkmechanismus
Galanthamine n-butylcarbamate exerts its effects by acting as an allosteric potentiating ligand on α7 nicotinic receptors. This enhances the receptor’s response to acetylcholine, leading to improved cholinergic neurotransmission. Additionally, it inhibits acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galanthamine: The parent compound, primarily used for treating Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Similar to galanthamine, it inhibits both acetylcholinesterase and butyrylcholinesterase.
Uniqueness
Galanthamine n-butylcarbamate is unique due to its dual mechanism of action, acting both as an allosteric modulator and an acetylcholinesterase inhibitor. This dual action enhances its therapeutic potential compared to other similar compounds .
Eigenschaften
CAS-Nummer |
138963-44-7 |
|---|---|
Molekularformel |
C22H30N2O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
[(12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] N-butylcarbamate |
InChI |
InChI=1S/C22H30N2O4/c1-4-5-11-23-21(25)27-16-8-9-22-10-12-24(2)14-15-6-7-17(26-3)20(19(15)22)28-18(22)13-16/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,23,25)/t16-,18-,22?/m1/s1 |
InChI-Schlüssel |
NNDZUQPKOVVEPM-DVLOMUPFSA-N |
Isomerische SMILES |
CCCCNC(=O)O[C@H]1C[C@@H]2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |
Kanonische SMILES |
CCCCNC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


